1-Methyl-2-oxopropyl phenylacetate
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Overview
Description
1-Methyl-2-oxopropyl phenylacetate is an organic compound with the molecular formula C12H14O3 and a molar mass of 206.24 g/mol . . This compound is characterized by its ester functional group, which is derived from phenylacetic acid and 1-methyl-2-oxopropanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxopropyl phenylacetate can be synthesized through esterification reactions involving phenylacetic acid and 1-methyl-2-oxopropanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxopropyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-oxopropyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxopropyl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylacetic acid and 1-methyl-2-oxopropanol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A precursor in the synthesis of 1-methyl-2-oxopropyl phenylacetate.
1-Methyl-2-oxopropanol: Another precursor used in the synthesis.
Benzyl acetate: A structurally similar ester with different functional groups.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
84642-55-7 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-oxobutan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C12H14O3/c1-9(13)10(2)15-12(14)8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 |
InChI Key |
GIIKAFRAYAIAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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